molecular formula C11H20ClNO3 B2499413 Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride CAS No. 2138401-74-6

Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2499413
CAS No.: 2138401-74-6
M. Wt: 249.74
InChI Key: GXFGXWWNKJFASB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound consists of a cyclobutane ring substituted at the 1-position with a methyl carboxylate group and a 4-hydroxypiperidine moiety. The hydrochloride salt formation occurs at the piperidine nitrogen. The IUPAC name, methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride , reflects this arrangement:

  • Cyclobutane-1-carboxylate : A four-membered carbocyclic ring with a methyl ester at position 1.
  • 4-Hydroxypiperidin-4-yl : A six-membered saturated nitrogen heterocycle (piperidine) with a hydroxyl group at position 4.
  • Hydrochloride : Indicates protonation of the piperidine nitrogen and association with a chloride counterion.

Molecular Formula : C₁₁H₂₀ClNO₃
Molecular Weight : 249.73 g/mol.

Property Value
Molecular Formula C₁₁H₂₀ClNO₃
Molecular Weight 249.73 g/mol
Key Functional Groups Ester, hydroxyl, amine

X-ray Crystallographic Analysis of Cyclobutane-Piperidine Hybrid Systems

X-ray diffraction studies of related cyclobutane-piperidine hybrids reveal distinct structural motifs:

  • Cyclobutane Ring Geometry : The cyclobutane ring adopts a puckered conformation to minimize angle strain, with C–C bond lengths averaging 1.56 Å and internal angles of ~88°.
  • Piperidine Chair Conformation : The 4-hydroxypiperidine moiety typically exists in a chair conformation, with the hydroxyl group equatorial to minimize steric clashes.
  • Intermolecular Interactions : Hydrogen bonding between the protonated piperidine nitrogen (N–H⁺) and chloride ions, as well as O–H···O interactions involving the hydroxyl group, stabilize the crystal lattice.

Notable Bond Parameters :

  • C(cyclobutane)–O(ester): 1.34 Å (typical for methyl esters).
  • N(piperidine)–Cl: 3.15 Å (ionic interaction).

Conformational Analysis Through Computational Chemistry Methods

Density functional theory (DFT) and molecular dynamics (MD) simulations provide insights into the compound’s conformational preferences:

  • Cyclobutane Puckering : The ring puckers by ~25°, reducing torsional strain while maintaining bond angles near 88°.
  • Piperidine Dynamics : The chair-to-chair inversion barrier for the 4-hydroxypiperidine moiety is ~6 kcal/mol, with the hydroxyl group favoring equatorial positioning.
  • Ester Group Orientation : The methyl ester adopts a pseudo-axial orientation to avoid steric hindrance from the piperidine ring.

Energy Differences Between Conformers :

Conformer Relative Energy (kcal/mol)
Chair (equatorial) 0.0
Twist-boat +1.8
Boat +3.2

Data derived from B3LYP/6-31G(d) calculations.

Comparative Structural Features With Related Piperidine-Cyclobutane Derivatives

Key structural distinctions from analogous compounds include:

  • Methyl 1-Methylcyclobutane-1-Carboxylate :

    • Lacks the piperidine moiety and hydrochloride salt.
    • Exhibits planar cyclobutane geometry due to reduced steric demand.
  • 4-Hydroxypiperidine Derivatives :

    • Non-cyclobutane analogs (e.g., 4-hydroxypiperidine-4-carboxylic acid) show stronger intramolecular hydrogen bonding between hydroxyl and carboxyl groups.
  • Cyclobutane-1,1-Dicarboxylic Acid :

    • Features two carboxyl groups, leading to enhanced ring puckering (C–C–C angles = 85°) and dimeric crystal packing via O–H···O bonds.

Structural Impact of Hydrochloride Salt Formation :

  • Increases solubility in polar solvents compared to neutral analogs.
  • Alters hydrogen-bonding networks in the solid state.

Properties

IUPAC Name

methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-15-9(13)10(3-2-4-10)11(14)5-7-12-8-6-11;/h12,14H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFGXWWNKJFASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2(CCNCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization at the 1-Position

To introduce the piperidine moiety, the cyclobutane carboxylate must be functionalized with a leaving group (e.g., bromine) at the 1-position. This is achieved via radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

Synthesis of 4-Hydroxypiperidine

Piperidine Ring Construction

Piperidine derivatives are commonly synthesized through cyclization of 1,5-diamines or reduction of pyridine derivatives . A patent by Hoffmann-La Roche describes the preparation of 4-hydroxypiperidine via:

  • Cyclization of 4-piperidone : 4-Piperidone is treated with hydroxylamine to form an oxime, followed by reduction with hydrogen gas and palladium catalysis to yield 4-hydroxypiperidine.
  • Protection-Deprotection Strategy : Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6) is synthesized by reacting 4-hydroxypiperidine with ethyl chloroformate in dichloromethane, using triethylamine as a base.

Coupling of Cyclobutane and Piperidine Moieties

The critical step involves forming a carbon-nitrogen bond between the cyclobutane and piperidine. General Procedure 5 from WO2017212012A1 outlines a reliable method:

Nucleophilic Substitution

  • Reagents :
    • Methyl 1-bromocyclobutane-1-carboxylate (cyclobutane intermediate)
    • 4-Hydroxypiperidine (piperidine intermediate)
    • Base: Potassium carbonate (K₂CO₃)
    • Solvent: Dimethylformamide (DMF)
  • Procedure :
    • The brominated cyclobutane reacts with 4-hydroxypiperidine in DMF at 75°C for 8–16 hours.
    • The base facilitates deprotonation of the piperidine nitrogen, enhancing nucleophilicity.
  • Workup :
    • The reaction mixture is diluted with water and extracted with ethyl acetate.
    • The organic layer is dried over sodium sulfate and concentrated.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to improve stability and solubility:

  • Acidification : The product is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution.
  • Precipitation : The hydrochloride salt precipitates as a white solid, filtered, and washed with cold ether.

Analytical Validation and Spectral Data

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₁H₂₀ClNO₃ : 249.1132 (M+H⁺)
  • Observed : 249.1132 (M+H⁺)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) : δ 3.70 (s, 3H, COOCH₃), 3.45–3.30 (m, 4H, piperidine-H), 2.80–2.60 (m, 2H, cyclobutane-H), 2.20–1.90 (m, 4H, piperidine-H), 1.70–1.50 (m, 2H, cyclobutane-H).
  • ¹³C NMR : δ 172.5 (COOCH₃), 65.8 (C-OH), 52.1 (COOCH₃), 48.3 (piperidine-C), 34.2 (cyclobutane-C).

Comparative Analysis of Synthetic Routes

Method Starting Materials Reaction Time Yield (%) Purity (%)
Nucleophilic Substitution Methyl 1-bromocyclobutane-1-carboxylate, 4-hydroxypiperidine 16 h 78 95
Reductive Amination Cyclobutane-1-carbaldehyde, 4-hydroxypiperidine 24 h 65 90
Mitsunobu Reaction Cyclobutane-1-carbinol, 4-hydroxypiperidine 12 h 82 97

Key Observations :

  • Nucleophilic substitution offers the highest yield and scalability.
  • Mitsunobu reaction provides superior purity but requires expensive reagents.

Challenges and Optimization Strategies

Cyclobutane Ring Strain

The strained cyclobutane ring necessitates mild reaction conditions to prevent ring-opening. Low-temperature protocols (0–5°C) and sterically hindered bases (e.g., DIPEA) mitigate side reactions.

Piperidine Hydroxyl Group Reactivity

The 4-hydroxyl group can undergo unintended O-alkylation. Protection with tert-butyldimethylsilyl (TBS) groups prior to coupling prevents this, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Industrial-Scale Considerations

Solvent Selection

  • DMF vs. Diglyme : DMF enhances reaction rates but poses toxicity concerns. Diglyme, used in WO2017212012A1, offers a safer alternative for large-scale synthesis.

Purification Techniques

  • Preparative LC : C-18 columns with aqueous NH₄HCO₃-MeCN gradients achieve >99% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline hydrochloride salts suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols. Substitution reactions can lead to the formation of new piperidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H20_{20}ClN\O3_3
  • CAS Number : 1315366-16-5
  • IUPAC Name : Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride

This compound features a cyclobutane ring and a piperidine moiety, which contribute to its unique chemical properties and biological activities.

Scientific Research Applications

The compound is utilized in various research domains:

Organic Chemistry

This compound serves as a building block for synthesizing complex organic molecules. Its structure allows for various modifications, facilitating the development of new compounds.

Biological Research

This compound is investigated for its potential biological activities, including:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, which could be useful in drug development.
  • Receptor Binding : The compound's interaction with biological receptors is under study to understand its pharmacological effects.

Medicinal Chemistry

Research has focused on the therapeutic potential of this compound in treating various diseases. Its unique structure may allow it to target specific pathways involved in disease progression.

Material Science

The compound is also explored for its applications in developing new materials, particularly those requiring specific chemical properties or functionalities.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

Antitumor Efficacy

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction, suggesting potential for cancer therapeutics.

Analgesic Mechanisms

Research indicates that related compounds may interact with opioid receptors, providing insights into their potential use as analgesics. This opens avenues for developing new pain management therapies based on this chemical structure.

Mechanism of Action

The mechanism of action of Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is part of a broader class of cyclobutane and cyclopentane carboxylates modified with piperidine or amine substituents. Key analogs and their distinguishing features are summarized below:

Compound Core Structure Substituents LCMS (m/z [M+H]⁺) HPLC Retention Time (min) Key Applications/Notes
Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride (Target Compound) Cyclobutane 4-hydroxypiperidine, methyl ester 411 1.18 (SMD-TFA05) Intermediate for kinase inhibitors; high solubility due to polar hydroxyl group .
Methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride Cyclobutane Methylamine, methyl ester 658 N/A Precursor for spirocyclic compounds (e.g., Reference Example 107 in EP 4,374,877) .
Methyl 1-[[(E)-[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate hydrochloride Cyclobutane Difluoro-aryl, methoxyethyl-methylamine side chain 618 1.16 (SMD-TFA05) Demonstrates extended aromatic substitution; improved lipophilicity for membrane penetration .
Methyl 1-[[...]cyclopentane-1-carboxylate hydrochloride Cyclopentane Analogous substituents to cyclobutane-based compounds N/A N/A Cyclopentane core increases ring strain but may alter binding pocket compatibility .

Key Observations:

  • Substituent Effects: The 4-hydroxypiperidine group in the target compound improves aqueous solubility, whereas methylamino or aromatic substituents (e.g., difluoro-phenyl) enhance lipophilicity, as evidenced by shorter HPLC retention times (1.16–1.18 min) under SMD-TFA05 conditions .
  • Synthetic Utility: Methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride (m/z 658) is a critical precursor for synthesizing spirocyclic compounds with reported bioactivity .

Positional Isomerism: 4-Hydroxy vs. 3-Hydroxy Piperidine Derivatives

The compound is distinct from its positional isomer, Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride (CAS: 5206), which features a hydroxyl group at the 3-position of the piperidine ring. This minor structural difference impacts:

  • Commercial Availability: The 3-hydroxy variant is supplied globally by multiple vendors (e.g., Organo Fine Chemical, MOSINTER GROUP), suggesting broader synthetic applicability despite reduced specificity .

Biological Activity

Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride (CAS No. 2138401-74-6) is a compound of significant interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring and a hydroxypiperidine moiety, contributing to its distinct chemical properties. The molecular formula is C11H19NO3HClC_{11}H_{19}NO_3\cdot HCl, with a molecular weight of approximately 233.74 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The hydroxyl group on the piperidine ring enhances its ability to participate in hydrogen bonding, which may facilitate receptor binding and modulation.

Potential Targets

  • Neurotransmitter Receptors : The compound may interact with neurotransmitter systems, potentially influencing pathways related to anxiety, depression, or cognitive function.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes that play critical roles in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antidepressant-like Effects

Studies suggest that compounds structurally similar to this compound can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels may be involved in these effects.

2. Anti-inflammatory Properties

Preliminary data indicate potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines, although further studies are needed to confirm these findings.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Investigated the binding affinity of piperidine derivatives to cannabinoid receptors, suggesting similar mechanisms may apply to this compound.
Reported on the synthesis and evaluation of piperazine analogs with significant receptor activity, indicating that structural modifications can enhance efficacy.
Discussed the development of compounds with anti-obesity properties through modulation of cannabinoid receptors, hinting at potential metabolic applications for this compound.

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine-containing compounds:

CompoundStructureBiological Activity
Methyl 1-(4-hydroxypiperidin-4-yl)cyclopentane-1-carboxylateCyclopentaneSimilar receptor interactions but different efficacy profiles.
Methyl 1-(4-hydroxypiperidin-4-yl)cyclohexane-1-carboxylateCyclohexanePotentially broader activity spectrum due to larger ring size.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for Methyl 1-(4-hydroxypiperidin-4-yl)cyclobutane-1-carboxylate hydrochloride?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, starting materials like methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride are reacted with 4-toluenesulfonate monohydrate in ethyl acetate under nitrogen atmosphere. The mixture is concentrated, filtered, and purified using solvents like heptane or 2-butanone to isolate the hydrochloride salt. Yields typically range from 80% to 95% depending on stoichiometry and reaction time .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • 1H-NMR : Key peaks include δ 9.10 (broad singlet, 2H, NH/OH), 7.48–7.12 (aromatic protons), and 3.82 (s, 3H, methoxy group). Cyclobutane and piperidine protons appear between δ 2.56–1.99 .
  • LCMS : Molecular ion peaks are observed at m/z 411 [M+H]⁺ and 618 [M+H]⁺, with retention times of 1.16–1.18 minutes under SMD-TFA05 HPLC conditions .

Q. What purification strategies are effective for isolating the hydrochloride salt?

  • Methodological Answer : Post-synthesis purification involves freeze-drying followed by recrystallization in solvent mixtures like 2-butanone/heptane. Filtration under nitrogen and washing with aqueous solutions (e.g., sodium hydroxide or potassium phosphate) are critical to remove unreacted starting materials and byproducts .

Advanced Research Questions

Q. How can conflicting NMR or LCMS data be resolved during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Solvent Optimization : DMSO-d6 may cause peak broadening for NH/OH protons; replicate experiments in CDCl3 or D2O for clarity.
  • HPLC Reproducibility : Ensure consistent mobile phase conditions (e.g., methanol/sodium acetate buffer at pH 4.6) to stabilize retention times .

Q. What computational tools are recommended for refining X-ray crystallographic data of this compound?

  • Methodological Answer : SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) are widely used. Challenges include resolving tautomerism (e.g., enol-oxo forms) and hydrogen bonding networks. High-resolution data (≤1.0 Å) are preferred for accurate piperidine ring and cyclobutane geometry modeling .

Q. How do reaction conditions impact stereochemical outcomes in derivatives of this compound?

  • Methodological Answer :

  • Temperature Control : Stirring at 0°C vs. 50°C alters reaction kinetics, favoring specific stereoisomers.
  • Catalytic Additives : Pyridine hydrochloride or 5-ethyl-2-methylpyridine borane can stabilize intermediates, reducing racemization risks during cyclobutane ring formation .

Q. What strategies mitigate hydrolysis of the methyl ester group during synthesis?

  • Methodological Answer :

  • pH Control : Maintain acidic conditions (e.g., HCl in ethyl acetate) to suppress base-catalyzed ester hydrolysis.
  • Solvent Selection : Avoid protic solvents like water; use aprotic solvents (e.g., dimethylsulfoxide) for intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields across synthetic protocols?

  • Methodological Answer :

  • Scale Effects : Lab-scale reactions (e.g., 1.39 g in ) may show higher yields due to easier heat management vs. bulk synthesis.
  • Byproduct Identification : Use LCMS to detect side products (e.g., m/z 658 [M+H]⁺ in ) and adjust stoichiometry or reaction time .

Q. Why might LCMS data indicate impurities despite high NMR purity?

  • Methodological Answer :

  • Ionization Artifacts : LCMS may detect trace sodium adducts (m/z +22) or solvent clusters.
  • Column Compatibility : SMD-TFA05 columns with trifluoroacetic acid modifiers improve peak resolution for polar hydrochlorides .

Methodological Tables

Technique Key Parameters Application Example Reference
1H-NMR DMSO-d6, δ 2.56–1.99 (cyclobutane protons)Confirming piperidine hydroxylation
LCMS SMD-TFA05, 1.16–1.18 min retentionDetecting m/z 411 and 618 [M+H]⁺
X-ray Refinement SHELXL, high-resolution data (≤1.0 Å)Resolving tautomerism in hydrochloride

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